3-氨基-5-甲基吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

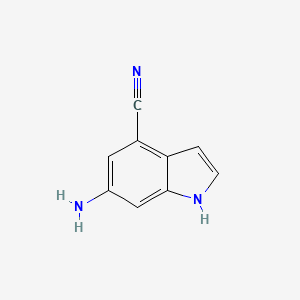

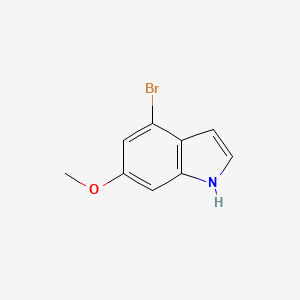

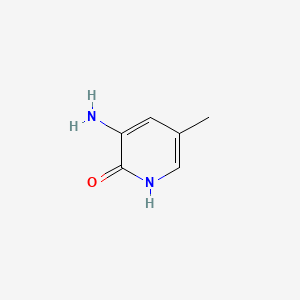

3-Amino-5-methylpyridin-2(1H)-one is a chemical compound with the formula C₆H₈N₂O. It has a molecular weight of 124.1400 g/mol .

Molecular Structure Analysis

The InChI code for 3-Amino-5-methylpyridin-2(1H)-one is 1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9). This code provides a specific representation of the molecule’s structure .Physical And Chemical Properties Analysis

3-Amino-5-methylpyridin-2(1H)-one is a yellow to light-brown powder or crystals . It is stored in a refrigerator and shipped at room temperature .科学研究应用

Bioactive Ligands in Medicinal Chemistry

3-Amino-5-methylpyridin-2(1H)-one: derivatives are used to synthesize Schiff bases, which act as bioactive ligands. These compounds exhibit a range of physiological effects and are considered important in metabolic reactions. They possess antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities, making them versatile pharmacophores .

Chemosensors for Ion Recognition

Pyridine-based Schiff bases derived from 3-Amino-5-methylpyridin-2(1H)-one show strong binding abilities towards various cations and anions. They have unique photophysical properties that are utilized in the development of chemosensors. These chemosensors are used for the qualitative and quantitative detection of selective or specific ions in environmental and biological media .

Alzheimer’s Disease Research

The pyridine moiety of 3-Amino-5-methylpyridin-2(1H)-one is significant in the design of BACE1 inhibitors, which are potential therapeutic agents for Alzheimer’s disease. The pyridine scaffold is crucial due to its basicity, water solubility, stability, hydrogen bond-forming ability, and small molecular size, which are advantageous in drug discovery .

Nitration Reactions in Organic Synthesis

3-Amino-2-hydroxy-5-methylpyridine: is used in nitration reactions to prepare nitropyridines, which are important intermediates in the synthesis of various organic compounds. These reactions are fundamental in creating complex molecules for pharmaceuticals and agrochemicals .

Development of Bioisosteres

The compound serves as a bioisostere for other heterocyclic rings containing nitrogen atoms and benzene rings. This property is exploited in drug design to replace other moieties with the pyridine ring of 3-Amino-5-methylpyridin-2(1H)-one , which can lead to improved pharmacokinetic and pharmacodynamic properties .

安全和危害

作用机制

Mode of Action

It’s worth noting that similar compounds have been used as ligands in platinum complexes, which have shown protein kinase inhibitory action at nanomolar levels . This suggests that 3-Amino-5-methylpyridin-2(1H)-one might interact with its targets in a similar manner, but further studies are required to confirm this.

Biochemical Pathways

Related compounds have been involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This might suggest potential involvement of 3-Amino-5-methylpyridin-2(1H)-one in similar biochemical pathways, but more research is needed to confirm this.

Pharmacokinetics

Related compounds such as 2-amino-3-methylpyridine have been studied in vitro using rat and rabbit hepatic preparations, where various metabolites were formed . This suggests that 3-Amino-5-methylpyridin-2(1H)-one might have similar pharmacokinetic properties, but further studies are required to confirm this.

Result of Action

Similar compounds have shown protein kinase inhibitory action , suggesting that 3-Amino-5-methylpyridin-2(1H)-one might have similar effects. More research is needed to confirm this.

属性

IUPAC Name |

3-amino-5-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(7)6(9)8-3-4/h2-3H,7H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMWKBGTHYWHGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628117 |

Source

|

| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52334-51-7 |

Source

|

| Record name | 3-Amino-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)